molecular formula C21H27N3O B14285889 1,4-Bis(1-phenylethyl)piperazine-2-carboxamide CAS No. 138681-30-8

1,4-Bis(1-phenylethyl)piperazine-2-carboxamide

Cat. No.: B14285889
CAS No.: 138681-30-8
M. Wt: 337.5 g/mol
InChI Key: YPCWXLLTXPVAIR-UHFFFAOYSA-N
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Description

1,4-Bis(1-phenylethyl)piperazine-2-carboxamide: is a compound that belongs to the piperazine family, which is known for its diverse pharmacological applications. Piperazine derivatives are widely used in the pharmaceutical industry due to their broad range of biological activities. This compound, in particular, has shown potential in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(1-phenylethyl)piperazine-2-carboxamide typically involves the reaction of piperazine with 1-phenylethyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen atoms attack the electrophilic carbon atoms of the halides, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of heterogeneous catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(1-phenylethyl)piperazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine nitrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1,4-Bis(1-phenylethyl)piperazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a valuable tool in biochemical studies.

    Medicine: Piperazine derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antiviral, and antimicrobial activities.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1,4-Bis(1-phenylethyl)piperazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure and has shown potential as an acetylcholinesterase inhibitor.

    Piperazine-2-carboxamide: Another piperazine derivative with various biological activities.

Uniqueness

1,4-Bis(1-phenylethyl)piperazine-2-carboxamide stands out due to its unique substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and development.

Properties

CAS No.

138681-30-8

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

1,4-bis(1-phenylethyl)piperazine-2-carboxamide

InChI

InChI=1S/C21H27N3O/c1-16(18-9-5-3-6-10-18)23-13-14-24(20(15-23)21(22)25)17(2)19-11-7-4-8-12-19/h3-12,16-17,20H,13-15H2,1-2H3,(H2,22,25)

InChI Key

YPCWXLLTXPVAIR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(C(C2)C(=O)N)C(C)C3=CC=CC=C3

Origin of Product

United States

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